2-Fluoro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
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Description
2-Fluoro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves the reaction of fluorinated precursors with pyrimidine derivatives. One common method includes the condensation of fluorinated aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and purification to achieve the desired product with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
Properties
CAS No. |
161123-95-1 |
---|---|
Molecular Formula |
C5H3FN2O2 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
2-fluoro-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H,7,8,10) |
InChI Key |
GVSKNEUJYYLNKS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)F)C=O |
Canonical SMILES |
C1=C(C(=O)NC(=N1)F)C=O |
Synonyms |
5-Pyrimidinecarboxaldehyde, 2-fluoro-1,4-dihydro-4-oxo- (9CI) |
Origin of Product |
United States |
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